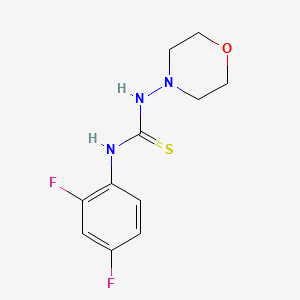![molecular formula C18H19NO3 B5821411 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5821411.png)
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one, also known as EMAP, is a chemical compound that has been studied extensively for its potential applications in scientific research. EMAP is a member of the chalcone family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood, but studies have suggested that it may act through multiple pathways. 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to activate the p38 MAPK pathway, which is involved in regulating inflammation and apoptosis.
Biochemical and Physiological Effects:
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to induce apoptosis by activating caspase-3 and caspase-9. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the expression of VEGF and MMP-9, which are involved in angiogenesis and metastasis. In inflammation, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disorders, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress and inflammation, which are thought to contribute to disease progression.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have low toxicity in vitro and in vivo. However, one limitation of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one is that it is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one and its potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one. One area of interest is the development of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one derivatives with improved solubility and bioavailability. Additionally, more research is needed to fully understand the mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one and its potential applications in the treatment of various diseases. Finally, studies are needed to investigate the safety and efficacy of 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one in animal models and human clinical trials.
Synthesemethoden
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction. In this reaction, 2-ethoxybenzaldehyde and 4-methoxyacetophenone are combined with a base catalyst to form the chalcone intermediate. This intermediate is then reacted with aniline in the presence of a reducing agent to yield 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one.
Wissenschaftliche Forschungsanwendungen
3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has shown promise as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one exhibits anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. In neurodegenerative disorders, 3-[(2-ethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(E)-3-(2-ethoxyanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-22-18-7-5-4-6-16(18)19-13-12-17(20)14-8-10-15(21-2)11-9-14/h4-13,19H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEOQHSVNBHTQH-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(methylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5821351.png)



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![4-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5821396.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5821402.png)
![ethyl 4-isobutyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5821403.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5821419.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)


